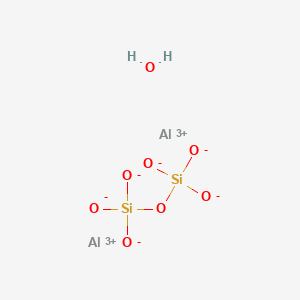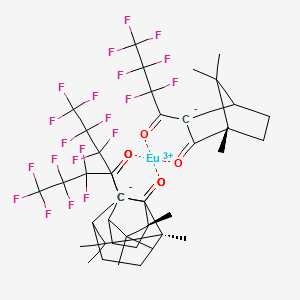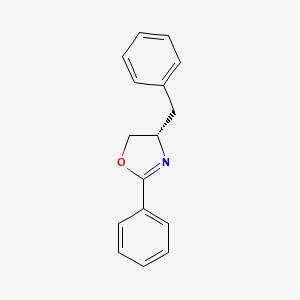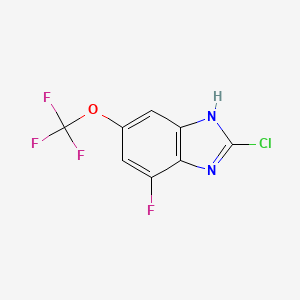
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a phenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the ring.
Attachment of the Phenoxy Group: This step involves the substitution reaction where a phenoxy group is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenoxy substituent play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-methoxyphenoxy)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-chlorophenoxy)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(2-hydroxyphenoxy)tetrahydrofuran-3,4-diol lies in its specific arrangement of hydroxyl groups and the presence of the phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H14O6 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(2-hydroxyphenoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14O6/c12-5-8-9(14)10(15)11(17-8)16-7-4-2-1-3-6(7)13/h1-4,8-15H,5H2/t8-,9-,10-,11-/m1/s1 |
Clé InChI |
AXISTBBMVBSJCY-GWOFURMSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CC=C(C(=C1)O)OC2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)


![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)





